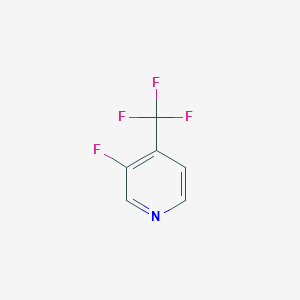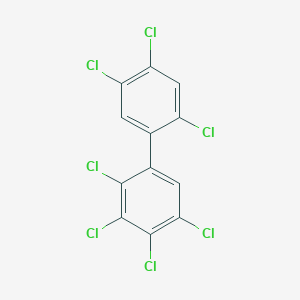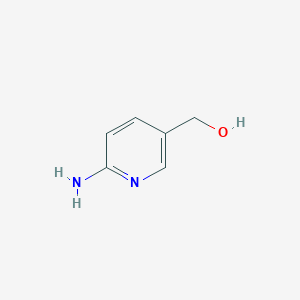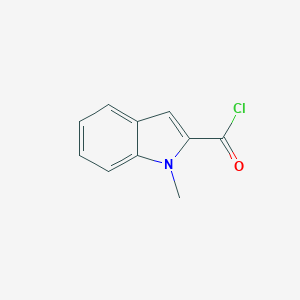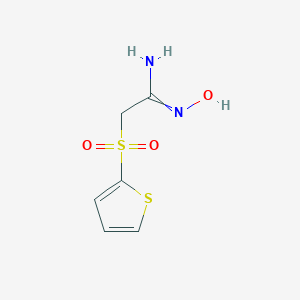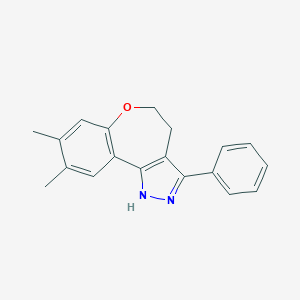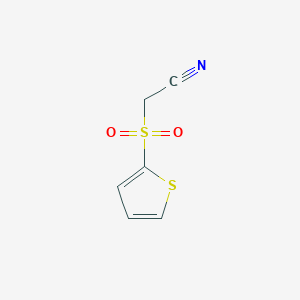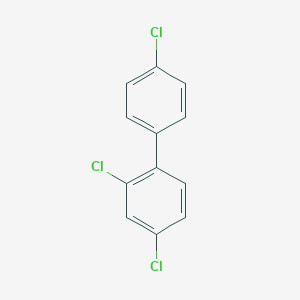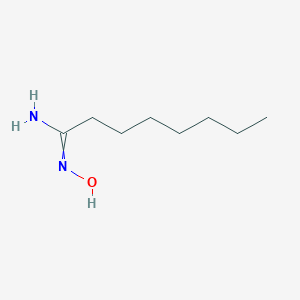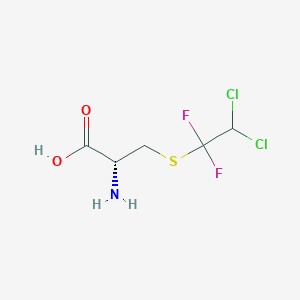
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine (DCVC) is a chemical compound that belongs to the family of halogenated aliphatic compounds. DCVC is a metabolite of 1,1,2,2-tetrachloroethane (TCE), which is a common environmental contaminant. DCVC is of significant interest to scientists due to its potential health effects and its role in the metabolism of TCE.
Mechanism Of Action
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine exerts its toxic effects by binding to proteins and disrupting their function. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine binds to proteins through a process called S-alkylation, which involves the addition of the S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine molecule to the thiol group of cysteine residues in proteins. This results in the formation of S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine-protein adducts, which can lead to protein dysfunction and cell death.
Biochemical And Physiological Effects
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine has been shown to cause liver and kidney damage in animal studies. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine-induced liver damage is characterized by the formation of necrotic lesions and the elevation of liver enzymes. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine-induced kidney damage is characterized by the formation of tubular casts and the elevation of blood urea nitrogen levels. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine has also been shown to cause oxidative stress and inflammation in animal studies.
Advantages And Limitations For Lab Experiments
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is a useful tool for studying the metabolism of TCE and the role of GST in the detoxification of TCE. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is also a useful biomarker for assessing TCE exposure. However, S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine has limitations as a tool for studying the toxicity of TCE, as it is not the only toxic metabolite of TCE, and its toxicity may not accurately reflect the toxicity of TCE as a whole.
Future Directions
Future research on S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine should focus on its role in the toxicity of TCE and its potential health effects. Further studies are needed to determine the mechanisms by which S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine exerts its toxic effects and to identify biomarkers of S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine-induced toxicity. Future research should also focus on the development of new methods for detecting S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine and other TCE metabolites in biological samples.
Synthesis Methods
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is synthesized by the reaction of TCE with L-cysteine in the presence of glutathione S-transferase (GST). GST is an enzyme that plays a crucial role in the metabolism of xenobiotics, including TCE. The reaction between TCE and L-cysteine results in the formation of S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine, which is then excreted in the urine.
Scientific Research Applications
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine has been extensively studied in scientific research due to its potential health effects and its role in the metabolism of TCE. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is used as a biomarker for TCE exposure, and its levels in urine are used to assess the extent of TCE exposure. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is also used as a tool to study the metabolism of TCE and the role of GST in the detoxification of TCE.
properties
CAS RN |
124076-67-1 |
|---|---|
Product Name |
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine |
Molecular Formula |
C5H7Cl2F2NO2S |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2,2-dichloro-1,1-difluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C5H7Cl2F2NO2S/c6-4(7)5(8,9)13-1-2(10)3(11)12/h2,4H,1,10H2,(H,11,12)/t2-/m0/s1 |
InChI Key |
ILJRPHVFFPPMOZ-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC(C(Cl)Cl)(F)F |
SMILES |
C(C(C(=O)O)N)SC(C(Cl)Cl)(F)F |
Canonical SMILES |
C(C(C(=O)O)N)SC(C(Cl)Cl)(F)F |
synonyms |
DCDFE-Cys S-(2,2-dichloro-1,1-difluoroethyl)cysteine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



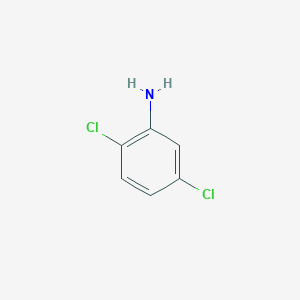
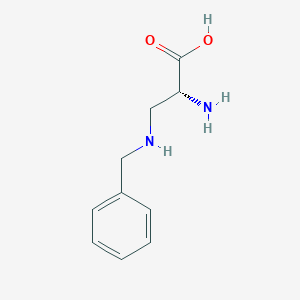
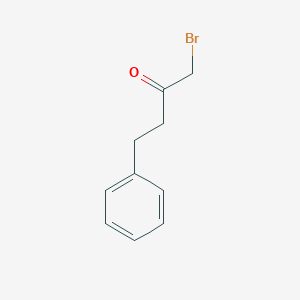
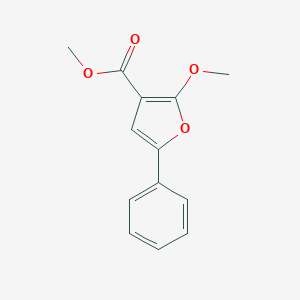
![7-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)-1-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxyoctan-4-one](/img/structure/B50432.png)
